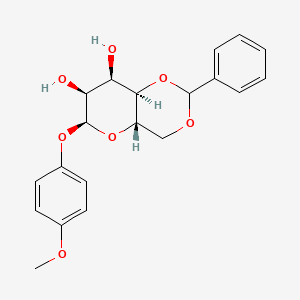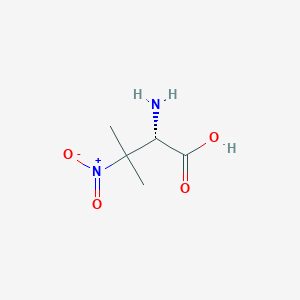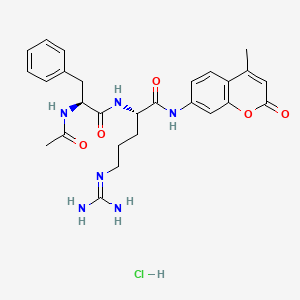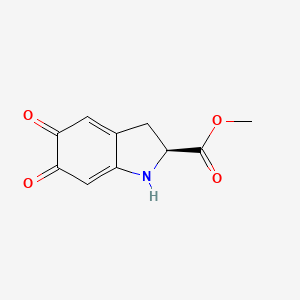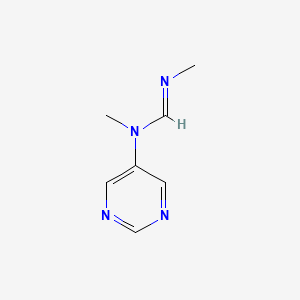
Disodium zinc ethylenediaminetetraacetate tetrahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disodium zinc ethylenediaminetetraacetate tetrahydrate is a coordination compound widely used in various scientific and industrial applications. It is known for its ability to form stable complexes with metal ions, making it valuable in processes that require metal ion sequestration. The compound’s molecular formula is C₁₀H₁₂N₂Na₂O₈Zn·4H₂O, and it has a molecular weight of 471.64 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Disodium zinc ethylenediaminetetraacetate tetrahydrate can be synthesized by reacting ethylenediaminetetraacetic acid with zinc chloride in the presence of sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is obtained by crystallization. The general reaction is as follows:
EDTA+ZnCl2+2NaOH→Disodium zinc ethylenediaminetetraacetate tetrahydrate+2NaCl
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the dissolution of ethylenediaminetetraacetic acid in water, followed by the addition of zinc chloride and sodium hydroxide. The mixture is then stirred and heated to promote the formation of the desired complex. After the reaction is complete, the product is purified through crystallization and drying .
化学反应分析
Types of Reactions: Disodium zinc ethylenediaminetetraacetate tetrahydrate primarily undergoes complexation reactions due to its chelating properties. It can form stable complexes with various metal ions, including iron, copper, and magnesium.
Common Reagents and Conditions:
Oxidation and Reduction: The compound itself does not undergo oxidation or reduction but can influence redox reactions involving metal ions.
Substitution: It can participate in ligand exchange reactions where the zinc ion is replaced by another metal ion.
Major Products Formed: The major products formed from reactions involving this compound are typically metal-EDTA complexes, where the zinc ion is substituted by another metal ion .
科学研究应用
Disodium zinc ethylenediaminetetraacetate tetrahydrate is extensively used in scientific research due to its chelating properties. Some of its applications include:
Chemistry: Used in analytical chemistry for complexometric titrations to determine metal ion concentrations.
Biology: Employed in studies involving metal ion interactions with biological molecules.
Medicine: Investigated for its potential in removing heavy metals from biological systems.
作用机制
The mechanism of action of disodium zinc ethylenediaminetetraacetate tetrahydrate involves the chelation of metal ions. The compound has two carboxylate groups and two amino groups that can coordinate with metal ions, forming stable, water-soluble complexes. This chelation process effectively sequesters metal ions, preventing them from participating in unwanted chemical reactions .
相似化合物的比较
Disodium ethylenediaminetetraacetate: Similar in structure but lacks the zinc ion.
Calcium disodium ethylenediaminetetraacetate: Contains calcium instead of zinc.
Tetrasodium ethylenediaminetetraacetate: Contains four sodium ions instead of two.
Uniqueness: Disodium zinc ethylenediaminetetraacetate tetrahydrate is unique due to the presence of the zinc ion, which imparts specific properties related to zinc’s chemistry. This makes it particularly useful in applications where zinc’s reactivity and biological significance are important .
属性
IUPAC Name |
disodium;zinc;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;tetrahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O8.2Na.4H2O.Zn/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;4*1H2;/q;2*+1;;;;;+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEVLVCFKKCNROJ-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.O.O.[Na+].[Na+].[Zn+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2Na2O12Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176736-49-5 |
Source


|
| Record name | Disodium zinc ethylenediaminetetraacetate tetrahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What are the key applications of Ethylenediaminetetraacetic acid disodium zinc salt tetrahydrate highlighted in the research?
A1: The research highlights two primary applications for this compound:
Q2: How does Ethylenediaminetetraacetic acid disodium zinc salt tetrahydrate contribute to the performance of waterproof coatings?
A: While the exact mechanism of action within the coating is not explicitly detailed in the research, its inclusion alongside other components like wollastonite powder, quartz glass fiber, and a bonding assistant suggests a synergistic effect. [] It's plausible that the compound contributes to:
Q3: What makes Ethylenediaminetetraacetic acid disodium zinc salt tetrahydrate a desirable dyeing promoter in textile applications?
A3: The research highlights several advantages of using this compound as a dyeing promoter:
- Increased Dye Uptake: It significantly improves the uptake of reactive dyes by the fabric, leading to deeper and richer colors. []
- Reduced Environmental Impact: Its use allows for a reduction in the amount of inorganic salts typically required in reactive dyeing. [] This is environmentally beneficial, as it minimizes the discharge of salts into wastewater.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[[3-Methyl-2-(5-oxopentanoylamino)pentanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid](/img/structure/B1143114.png)
![diethyl-[(5E)-5-(6,8,9,10-tetrahydro-5H-benzo[c]xanthen-11-ylmethylidene)-7,8-dihydro-6H-xanthen-3-ylidene]azanium;perchlorate](/img/structure/B1143116.png)
